N-Benzyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide N-Benzyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 438489-01-1
VCID: VC0498615
InChI: InChI=1S/C20H18N2O3S/c1-2-22-17-11-12-18(15-9-6-10-16(19(15)17)20(22)23)26(24,25)21-13-14-7-4-3-5-8-14/h3-12,21H,2,13H2,1H3
SMILES: CCN1C2=C3C(=C(C=C2)S(=O)(=O)NCC4=CC=CC=C4)C=CC=C3C1=O
Molecular Formula: C20H18N2O3S
Molecular Weight: 366.4g/mol

N-Benzyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

CAS No.: 438489-01-1

Main Products

VCID: VC0498615

Molecular Formula: C20H18N2O3S

Molecular Weight: 366.4g/mol

N-Benzyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide - 438489-01-1

CAS No. 438489-01-1
Product Name N-Benzyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Molecular Formula C20H18N2O3S
Molecular Weight 366.4g/mol
IUPAC Name N-benzyl-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide
Standard InChI InChI=1S/C20H18N2O3S/c1-2-22-17-11-12-18(15-9-6-10-16(19(15)17)20(22)23)26(24,25)21-13-14-7-4-3-5-8-14/h3-12,21H,2,13H2,1H3
Standard InChIKey VIWFVESEKSNLHU-UHFFFAOYSA-N
SMILES CCN1C2=C3C(=C(C=C2)S(=O)(=O)NCC4=CC=CC=C4)C=CC=C3C1=O
Canonical SMILES CCN1C2=C3C(=C(C=C2)S(=O)(=O)NCC4=CC=CC=C4)C=CC=C3C1=O
PubChem Compound 1192820
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator